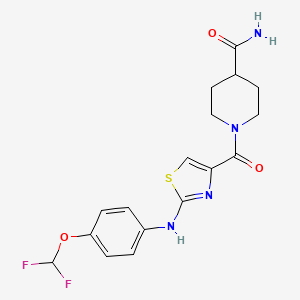
1-(2-((4-(Difluoromethoxy)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-((4-(Difluoromethoxy)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H18F2N4O3S and its molecular weight is 396.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thiazole-Aminopiperidine Hybrid Analogues
A series of compounds was designed and synthesized for their in vitro activity against Mycobacterium smegmatis and Mycobacterium tuberculosis. Among these, specific analogues demonstrated promising activity with significant inhibition of DNA gyrase and antituberculosis activity without cytotoxic effects at certain concentrations (Jeankumar et al., 2013).
Microwave-Assisted Synthesis of Hybrid Molecules
Another study explored the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, evaluating their biological activities. Some synthesized compounds exhibited good to moderate antimicrobial activity against tested microorganisms, with a few demonstrating antiurease and antilipase activities (Başoğlu et al., 2013).
Synthesis of 1,4-Disubstituted 1,2,3-Triazole Derivatives
Research on the synthesis of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid revealed moderate to good antimicrobial activities against both Gram-positive and Gram-negative bacterial strains as well as fungal strains. This highlights the potential for developing new antimicrobial agents from this chemical framework (Jadhav et al., 2017).
Synthesis and Evaluation of Thiazolopyrimidines
Further studies involved the synthesis of thiazolopyrimidines and their evaluation as potential cardiotonic agents. These compounds showed significant positive inotropic activity, indicating their potential use in developing treatments for heart conditions (Nate et al., 1987).
Mechanism of Action
Target of Action
It is known that thiazole derivatives, such as the one , exhibit a wide range of biological activities . These activities include antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets would depend on the exact biological activity being exhibited.
Mode of Action
The mode of action of this compound is likely to involve interaction with its targets leading to changes in cellular processes. The exact nature of these interactions and changes would depend on the specific biological activity being exhibited. For instance, if the compound is acting as an antibacterial agent, it might inhibit a key enzyme in the bacteria, leading to bacterial death .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific biological activity. For instance, if the compound is acting as an anti-inflammatory agent, it might inhibit the production of pro-inflammatory cytokines . The downstream effects of this could include a reduction in inflammation and associated symptoms.
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific biological activity. For instance, if the compound is acting as an antitumor agent, it might induce apoptosis in tumor cells . This could lead to a reduction in tumor size and potentially contribute to the treatment of cancer.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include temperature, pH, and the presence of other compounds. For instance, certain compounds might be more stable and effective at specific temperatures or pH levels .
Properties
IUPAC Name |
1-[2-[4-(difluoromethoxy)anilino]-1,3-thiazole-4-carbonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O3S/c18-16(19)26-12-3-1-11(2-4-12)21-17-22-13(9-27-17)15(25)23-7-5-10(6-8-23)14(20)24/h1-4,9-10,16H,5-8H2,(H2,20,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAQVVAGCGOOQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
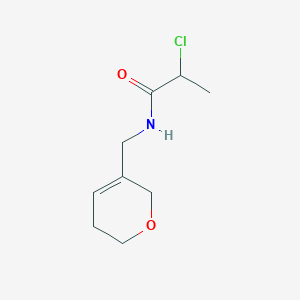
![5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2481902.png)
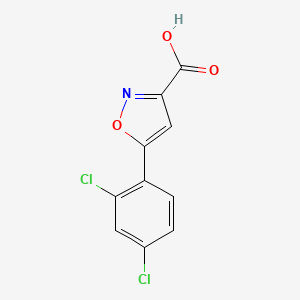

![Ethyl 4,5-dimethyl-2-[[2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2481905.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide](/img/structure/B2481907.png)
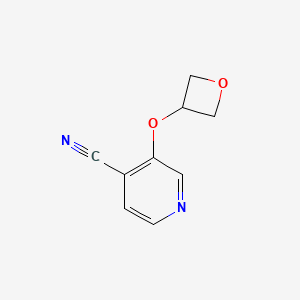
![2-amino-6-chloro-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2481912.png)
![tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]-3-methylbutyl}carbamate](/img/structure/B2481915.png)

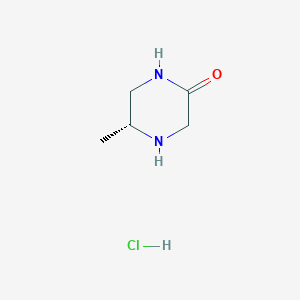
![4-{[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}benzonitrile](/img/structure/B2481918.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2481920.png)
